molecular formula C12H20ClN3O4S3 B2799680 4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034458-20-1

4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2799680
CAS No.: 2034458-20-1
M. Wt: 401.94
InChI Key: VONMYDIOSLALCM-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 5-chlorothiophene moiety linked via a methylene bridge to a dimethylpiperidine scaffold. Its molecular structure combines aromatic heterocyclic (thiophene) and alicyclic (piperidine) components, both functionalized with sulfonamide groups. This dual sulfonamide architecture is designed to optimize interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic effects.

Properties

IUPAC Name

4-[[(5-chlorothiophen-2-yl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClN3O4S3/c1-15(2)23(19,20)16-7-5-10(6-8-16)9-14-22(17,18)12-4-3-11(13)21-12/h3-4,10,14H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONMYDIOSLALCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the compound “4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide” is currently unknown. The compound is structurally related to 5-chlorothiophene-2-sulfonamide, which is an aromatic sulfonamide. .

Mode of Action

It’s known that 5-chlorothiophene-2-sulfonamide can undergo rh-catalyzed aerobic n-alkylation with benzyl alcohol to yield the corresponding n-alkylated sulfonamide. This suggests that the compound could potentially interact with its targets through alkylation.

Biological Activity

The compound 4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • 5-Chlorothiophene-2-sulfonamide : A moiety known for its antibacterial and enzyme inhibition properties.
  • N,N-Dimethylpiperidine : A piperidine derivative that contributes to the compound's pharmacokinetic properties.

The presence of these functional groups suggests a potential for diverse biological interactions, particularly in enzyme inhibition and antimicrobial activity.

Anticoagulant Properties

Research indicates that derivatives of this compound may act as inhibitors of blood coagulation factor Xa. This property is crucial for developing treatments for thromboembolic disorders such as myocardial infarction and stroke. The mechanism involves blocking the active site of factor Xa, thereby preventing thrombin generation and subsequent clot formation .

Antibacterial Activity

Studies have shown that compounds with similar structural characteristics exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been extensively evaluated for their ability to inhibit bacterial growth. In vitro tests demonstrated that related compounds effectively inhibited strains such as Salmonella typhi and Bacillus subtilis, with varying degrees of efficacy .

Enzyme Inhibition

The compound is also linked to enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE can lead to increased levels of acetylcholine, which has implications for treating neurodegenerative diseases like Alzheimer's. Urease inhibition is essential in managing conditions like peptic ulcers .

Case Study 1: Factor Xa Inhibition

A study focusing on the synthesis of sulfonamide derivatives highlighted their effectiveness in inhibiting factor Xa. The synthesized compounds showed IC50 values in the nanomolar range, indicating potent activity against this target. This research underscores the potential application of these compounds in anticoagulant therapies .

Case Study 2: Antimicrobial Screening

In a comparative study, various sulfonamide derivatives were tested against multiple bacterial strains. Compounds similar to this compound exhibited moderate to strong antibacterial activity, with some achieving IC50 values significantly lower than standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications in the piperidine ring or alterations in the sulfonamide group can enhance potency and selectivity towards specific biological targets. For example, introducing different substituents on the thiophene ring has been shown to improve both antibacterial and anticoagulant activities .

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. For instance, derivatives of piperidine-based sulfonamides have been synthesized and evaluated for their efficacy against various pathogens. Studies show that modifications to the sulfonamide structure can enhance antibacterial activity against strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, derivatives incorporating piperidine structures have shown promising results in inhibiting alpha-glucosidase, an enzyme relevant in diabetes management. The structure-activity relationship (SAR) studies suggest that specific substitutions on the piperidine ring can significantly influence inhibitory potency .

Pharmaceutical Development

The unique structural features of this compound make it a candidate for drug development targeting various diseases. Its sulfonamide group is known for its ability to interact with biological targets, making it suitable for designing new therapeutics aimed at conditions such as bacterial infections and metabolic disorders.

Synthetic Methodologies

The synthesis of 4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring: The initial step often includes forming the piperidine framework through cyclization reactions involving appropriate precursors.
  • Sulfonation Reactions: Subsequent sulfonation introduces the sulfonamide functionalities, which are critical for biological activity.
  • Chlorination and Thiophene Integration: The incorporation of the chlorothiophene moiety is achieved through electrophilic aromatic substitution reactions, enhancing the compound's pharmacological profile.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity compared to standard treatments. The results indicated that specific structural modifications could lead to enhanced efficacy against resistant bacterial strains .

Case Study 2: Enzyme Inhibition

In another research investigation, derivatives were tested for their ability to inhibit alpha-glucosidase. The study highlighted that compounds with specific functional groups showed improved binding affinity and inhibition rates compared to existing inhibitors like acarbose . This suggests potential applications in managing postprandial hyperglycemia in diabetic patients.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide, enabling comparative analysis of their physicochemical and biological properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity
This compound Piperidine-thiophene hybrid 5-Cl-thiophene, dual sulfonamides ~450 (estimated) Antimicrobial, enzyme inhibition
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Pyridine-benzenesulfonamide Br, OMe, difluoro-phenyl 419.2 Kinase inhibition, anticancer
Cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-(4'-methylphenyl)imidazole-1-sulfonamide) Imidazole-sulfonamide Cl, cyano, 4'-methylphenyl 324.8 Fungicidal activity
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide Pyrimidine-piperidine-sulfonamide Br, piperidine, S-linker 547.4 Antiviral, protease inhibition

Key Comparisons:

Bioactivity Profile: The target compound’s dual sulfonamide-thiophene/piperidine structure suggests broad-spectrum enzyme inhibition, akin to pyrimidine-sulfonamide derivatives (e.g., antiviral activity in ). However, its chlorothiophene group may confer enhanced electrophilic reactivity compared to brominated pyridine or pyrimidine analogues . Cyazofamid, an imidazole-sulfonamide, exhibits specific fungicidal activity due to its cyano and methylphenyl groups, which are absent in the target compound .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step sulfonylation and coupling reactions, similar to N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (91% yield reported for analogous sulfonamide formation ).
  • Cyazofamid’s synthesis emphasizes shorter reaction times and simplified purification, favoring industrial scalability .

Drug-Likeness: Computational studies on piperidine-containing sulfonamides (e.g., chromeno-pyrimidines ) highlight favorable oral bioavailability and LogP values (~2–3), comparable to the target compound.

Receptor Binding (Docking Studies): AutoDock4 analyses of sulfonamide derivatives reveal that thiophene and piperidine moieties enhance binding to ATP-binding pockets in kinases, while halogen atoms (Cl, Br) improve hydrophobic interactions .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Chlorine at the thiophene 5-position increases metabolic stability compared to non-halogenated analogues, as seen in related sulfonamides .
  • Toxicity : Piperidine-containing sulfonamides generally exhibit lower cytotoxicity than pyridine derivatives, attributed to reduced basicity and membrane disruption .
  • Clinical Potential: The target compound’s dual sulfonamide groups may synergize with antimicrobial or anticancer agents, similar to hybrid sulfonamide-pyrimidine drugs in development .

Q & A

Q. What are the common synthetic routes for synthesizing 4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Functionalization of the piperidine ring with a sulfonamide group using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 2: Introduction of the chlorothiophene moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems).
  • Step 3: Methylation of the piperidine nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
    Optimization: Solvent choice (e.g., DMF for polar intermediates), temperature control (0–60°C), and purification via column chromatography or recrystallization improve yield (typically 50–70%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key characterization methods include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify substituent positions and piperidine ring conformation.
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., C12_{12}H17_{17}ClN2_2O4_4S2_2 with expected [M+H]+^+ at 385.03).
  • X-ray Crystallography: Determines precise bond angles and molecular packing (see Table 1) .

Table 1: Crystallographic Data (Hypothetical)

ParameterValue
Space GroupP21_1/c
Bond Length (S–N)1.63 Å
Torsion Angle112.5° (piperidine)

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological approaches include:

  • Substituent Variation: Replace the chlorothiophene with fluorinated or brominated analogs to assess halogen effects on target binding .
  • Piperidine Modifications: Introduce sp3^3-hybridized carbons or heteroatoms (e.g., oxygen) to alter ring conformation and solubility .
  • In Silico Docking: Use molecular dynamics to predict interactions with enzymes like carbonic anhydrase IX, a common sulfonamide target .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay Conditions: Variability in cell lines (e.g., HeLa vs. HEK293) or incubation times. Validate using standardized protocols (e.g., NIH/NCBI guidelines).
  • Impurity Effects: HPLC purity thresholds (>95%) must be enforced; trace solvents (e.g., DMSO residues) can skew cytotoxicity results .
  • Target Selectivity: Use knockout models or competitive binding assays to confirm specificity for suspected targets .

Q. What strategies enhance metabolic stability for in vivo applications?

  • Deuteriation: Replace labile hydrogen atoms (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design: Mask sulfonamide groups with ester-linked moieties for improved plasma stability .
  • Microsomal Assays: Test hepatic clearance using rat liver microsomes; aim for t1/2_{1/2} > 2 hours .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

Potential factors include:

  • Strain Variability: Gram-positive bacteria (e.g., S. aureus) may exhibit higher sensitivity due to membrane permeability differences compared to Gram-negative species .
  • Biofilm Formation: Compounds may lose efficacy against biofilm-embedded bacteria; use assays like crystal violet staining to quantify biofilm disruption .
  • Synergistic Effects: Combine with β-lactam antibiotics to overcome resistance mechanisms .

Methodological Tables

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Reaction Temperature40°C+15% vs. RT
Solvent PolarityDMF > DCM+20% solubility
CatalystPd(PPh3_3)4_4+25% coupling

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